molecular formula C9H11N3 B11919362 2-(1H-indazol-7-yl)ethanamine

2-(1H-indazol-7-yl)ethanamine

Cat. No.: B11919362
M. Wt: 161.20 g/mol
InChI Key: NCQRGADBKXJUTI-UHFFFAOYSA-N
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Description

2-(1H-indazol-7-yl)ethanamine is a heterocyclic compound that features an indazole ring structure Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-(1H-indazol-7-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while substitution reactions can produce various substituted indazole derivatives .

Scientific Research Applications

2-(1H-indazol-7-yl)ethanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-indazol-7-yl)ethanamine involves its interaction with specific molecular targets and pathways. The indazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, such as inhibition of cell proliferation in cancer cells or reduction of inflammation .

Comparison with Similar Compounds

Uniqueness: 2-(1H-indazol-7-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethanamine side chain enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

2-(1H-indazol-7-yl)ethanamine

InChI

InChI=1S/C9H11N3/c10-5-4-7-2-1-3-8-6-11-12-9(7)8/h1-3,6H,4-5,10H2,(H,11,12)

InChI Key

NCQRGADBKXJUTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)CCN)NN=C2

Origin of Product

United States

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